molecular formula C23H13Cl3INO3 B11713260 5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3-iodobenzamide

5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3-iodobenzamide

Cat. No.: B11713260
M. Wt: 584.6 g/mol
InChI Key: KEIDTVQZXUJWCH-UHFFFAOYSA-N
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Description

5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3-iodobenzamide is a complex organic compound characterized by the presence of multiple halogen atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3-iodobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Halogenation: Introduction of chlorine and iodine atoms into the aromatic rings through electrophilic aromatic substitution reactions.

    Coupling Reactions: Formation of the naphthyl ether linkage via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

    Amidation: Formation of the benzamide moiety through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a nitro group will produce an amine.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3-iodobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its halogenated aromatic rings can facilitate binding to proteins and nucleic acids, making it useful in drug discovery and development.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new therapeutic agents. Its potential biological activity can be optimized through structural modifications to enhance efficacy and reduce toxicity.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications, including electronics and nanotechnology.

Mechanism of Action

The mechanism of action of 5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3-iodobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s halogenated aromatic rings and hydroxyl groups facilitate binding to these targets, potentially altering their function and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-{4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3-iodobenzamide
  • 5-chloro-N-{5-chloro-2-[(4-bromonaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3-iodobenzamide
  • 5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3-bromobenzamide

Uniqueness

5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3-iodobenzamide is unique due to the specific arrangement of its halogen atoms and aromatic rings. This unique structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C23H13Cl3INO3

Molecular Weight

584.6 g/mol

IUPAC Name

5-chloro-N-[5-chloro-2-(4-chloronaphthalen-1-yl)oxyphenyl]-2-hydroxy-3-iodobenzamide

InChI

InChI=1S/C23H13Cl3INO3/c24-12-5-7-21(31-20-8-6-17(26)14-3-1-2-4-15(14)20)19(11-12)28-23(30)16-9-13(25)10-18(27)22(16)29/h1-11,29H,(H,28,30)

InChI Key

KEIDTVQZXUJWCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)Cl)NC(=O)C4=C(C(=CC(=C4)Cl)I)O

Origin of Product

United States

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